molecular formula C14H11ClO3 B2867963 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 339020-35-8

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde

Cat. No.: B2867963
CAS No.: 339020-35-8
M. Wt: 262.69
InChI Key: UZHUKTGWEOUZMV-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 2,4-dihydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products Formed

    Oxidation: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzoic acid.

    Reduction: 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzyl alcohol.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: Lacks the hydroxyl groups present in 3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde.

    2,4-Dihydroxybenzaldehyde: Lacks the chlorophenyl group.

    3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzoic acid: An oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, along with a chlorophenyl moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-4-1-9(2-5-11)7-12-13(17)6-3-10(8-16)14(12)18/h1-6,8,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHUKTGWEOUZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2O)C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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